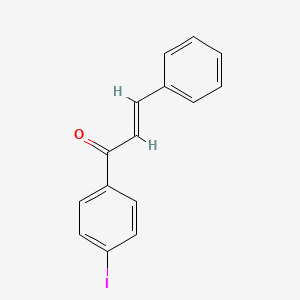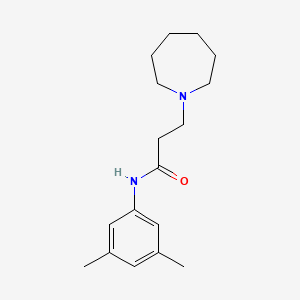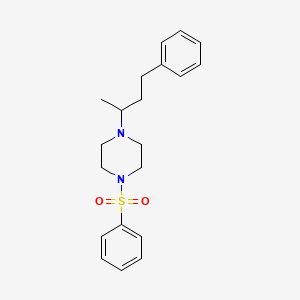
(4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone is an organic compound with the molecular formula C19H28N2O3 This compound features a piperazine ring substituted with a cyclohexyl group and a methanone group attached to a 2,6-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexyl halides.
Attachment of the Methanone Group: The methanone group is attached to the piperazine ring through acylation reactions, typically using acyl chlorides or anhydrides.
Introduction of the 2,6-Dimethoxyphenyl Ring: The final step involves the coupling of the 2,6-dimethoxyphenyl ring to the methanone group, which can be achieved through Friedel-Crafts acylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to alcohols or other reduced forms.
Substitution: The piperazine ring and the aromatic ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action or receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone depends on its specific application. In pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a methanone group.
(4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)propane: Similar structure but with a propane group instead of a methanone group.
Uniqueness
What sets (4-Cyclohexylpiperazin-1-yl)(2,6-dimethoxyphenyl)methanone apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H28N2O3/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-14H2,1-2H3 |
InChI Key |
GXTIORNHWPWUGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(3-tert-butyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10882115.png)
![(16E)-16-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-hydroxyandrost-5-en-17-one](/img/structure/B10882123.png)
![N-(2-bromophenyl)-2-cyano-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enamide](/img/structure/B10882130.png)
![4-{[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10882132.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B10882147.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B10882168.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882177.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882184.png)

![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882203.png)
methanone](/img/structure/B10882204.png)
